1,3,2-Dioxaborolane, 2-(1-cyclopenten-1-yloxy)-
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Overview
Description
1,3,2-Dioxaborolane, 2-(1-cyclopenten-1-yloxy)-: is an organoboron compound that features a boron atom within a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 2-(1-cyclopenten-1-yloxy)- typically involves the reaction of cyclopentene oxide with a boronic acid or boronate ester under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the dioxaborolane ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced techniques may be employed to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborolane, 2-(1-cyclopenten-1-yloxy)- can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron atom to a borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Scientific Research Applications
1,3,2-Dioxaborolane, 2-(1-cyclopenten-1-yloxy)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaborolane, 2-(1-cyclopenten-1-yloxy)- involves its ability to form stable complexes with various molecules. The boron atom in the compound can interact with electron-rich species, such as nucleophiles, through coordination bonds. This interaction can influence the reactivity and stability of the compound, making it useful in various chemical and biological applications.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Phenyl-1,3,2-dioxaborolane
- 2-Ethyl-1,3,2-dioxaborolane
Uniqueness
1,3,2-Dioxaborolane, 2-(1-cyclopenten-1-yloxy)- is unique due to the presence of the cyclopenten-1-yloxy group, which imparts distinct chemical properties and reactivity compared to other dioxaborolane derivatives. This uniqueness makes it particularly valuable in specialized applications, such as the synthesis of complex organic molecules and the development of advanced materials.
Properties
CAS No. |
100020-83-5 |
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Molecular Formula |
C7H11BO3 |
Molecular Weight |
153.97 g/mol |
IUPAC Name |
2-(cyclopenten-1-yloxy)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C7H11BO3/c1-2-4-7(3-1)11-8-9-5-6-10-8/h3H,1-2,4-6H2 |
InChI Key |
WRKYIWYWRNCFSU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCO1)OC2=CCCC2 |
Origin of Product |
United States |
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